molecular formula C23H17F3N2OS B2558275 1-(4-(difluoromethoxy)phenyl)-2-((4-fluorobenzyl)thio)-5-phenyl-1H-imidazole CAS No. 1226458-44-1

1-(4-(difluoromethoxy)phenyl)-2-((4-fluorobenzyl)thio)-5-phenyl-1H-imidazole

Cat. No. B2558275
CAS RN: 1226458-44-1
M. Wt: 426.46
InChI Key: GOKPNPGZWYTFLJ-UHFFFAOYSA-N
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Description

1-(4-(difluoromethoxy)phenyl)-2-((4-fluorobenzyl)thio)-5-phenyl-1H-imidazole, also known as DFP-10917, is a small molecule inhibitor that has shown promising results in the treatment of various types of cancer. This compound has been studied extensively in scientific research, and its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been investigated in detail.

Scientific Research Applications

Electrochemical Performance Enhancement in Lithium-Ion Batteries

The compound’s derivative, 4-fluorobenzyl cyanide (FBCN) , has been utilized to expedite interfacial kinetics in lithium-ion batteries (LIBs) . By constructing a bulky coordination structure with Li+, FBCN reduces the interfacial barrier, thus contributing to improved rate performance. This application is particularly significant in advancing the fast-charging capability, long-term stability, and safety levels of LIBs.

Pharmaceutical Synthesis

Imidazole derivatives, including the compound , are known for their broad range of chemical and biological properties . They serve as important synthons in drug development, with activities ranging from antibacterial to antitumor effects. The versatility of imidazole compounds makes them valuable in synthesizing a variety of pharmacological agents.

Coordination Chemistry Engineering

The steric hindrance and weak Lewis basic center of related compounds like FBCN are designed to promote Coulombic attraction (Li+–anions), which is beneficial in coordination chemistry engineering . This approach is crucial for enhancing electrochemical kinetics in energy storage devices.

Antimicrobial Activity

Imidazole derivatives synthesized from the compound have shown promising antimicrobial activity against various bacteria such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis . This application is critical in the development of new antimicrobial agents to combat drug-resistant strains.

Solvation Chemistry for Energy Storage

The compound’s derivatives are used to tune the Li+ solvation structure, bridging the bulk electrolyte and interfacial chemistry . This tuning is pivotal for promoting electrochemical kinetics in energy storage systems, particularly in LIBs.

Chemical Research and Development

As a part of the broader family of imidazole derivatives, this compound is likely involved in various chemical R&D processes . Its structural flexibility and reactivity make it a candidate for developing novel materials and chemical processes.

properties

IUPAC Name

1-[4-(difluoromethoxy)phenyl]-2-[(4-fluorophenyl)methylsulfanyl]-5-phenylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17F3N2OS/c24-18-8-6-16(7-9-18)15-30-23-27-14-21(17-4-2-1-3-5-17)28(23)19-10-12-20(13-11-19)29-22(25)26/h1-14,22H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOKPNPGZWYTFLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)F)SCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(difluoromethoxy)phenyl)-2-((4-fluorobenzyl)thio)-5-phenyl-1H-imidazole

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